molecular formula C22H17NO3 B13135908 (9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate CAS No. 475160-85-1

(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate

Cat. No.: B13135908
CAS No.: 475160-85-1
M. Wt: 343.4 g/mol
InChI Key: XOPGTSXZSADFGN-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate: is a chemical compound with the molecular formula C22H17NO3 It belongs to the carbamate class of compounds and features a fluorene-based core structure

    Chemical Formula: CHNO

    Molecular Weight: 343.38 g/mol

    Functional Groups: A carbamate group (CONH-) and an aromatic aldehyde group (CHO)

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Protection of Fluorene: The fluorene core is protected by reacting it with an appropriate protecting group.

    Formylation: The protected fluorene is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (DMF + POCl) to introduce the aldehyde group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.

Chemical Reactions Analysis

(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate: can undergo various chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbamate group can yield the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions depend on the specific reaction type. Major products include the carboxylic acid, amine, and substituted derivatives.

Scientific Research Applications

This compound finds applications in diverse fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: Explored for therapeutic properties.

    Industry: Employed in material science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate: stands out due to its unique combination of fluorene and carbamate moieties. Similar compounds include other carbamates, aldehydes, and fluorene derivatives.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-formylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-13-15-9-11-16(12-10-15)23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-13,21H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPGTSXZSADFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785262
Record name (9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475160-85-1
Record name 9H-Fluoren-9-ylmethyl N-(4-formylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475160-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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